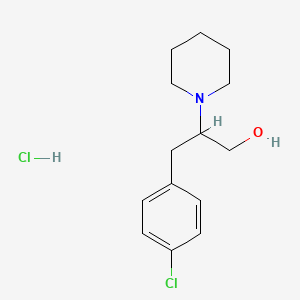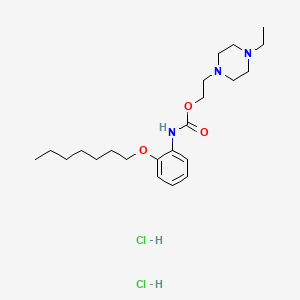
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable thiol reagent under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学研究应用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Thiazoles: Another class of heterocycles with sulfur atoms, used in medicinal chemistry and material science.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its thioxo group, in particular, provides unique reactivity compared to similar compounds like imidazoles and thiazoles .
属性
CAS 编号 |
88655-30-5 |
|---|---|
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-[2-(4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
InChI 键 |
QTFGEKMHJRJGDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



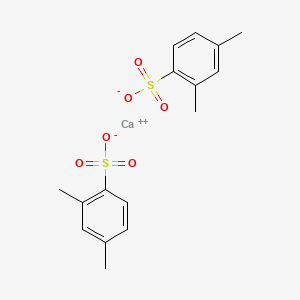
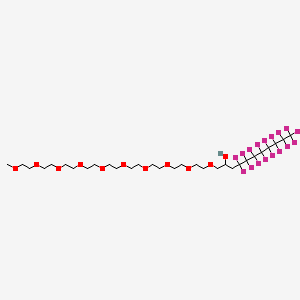
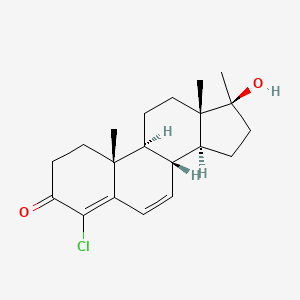
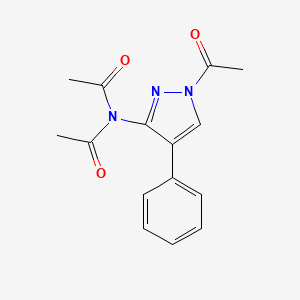
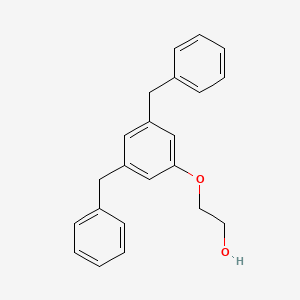
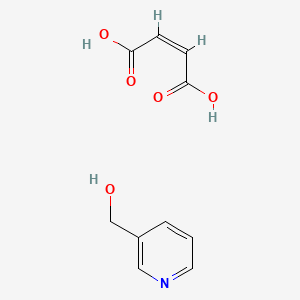

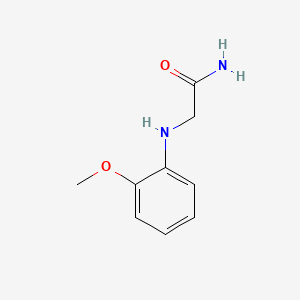
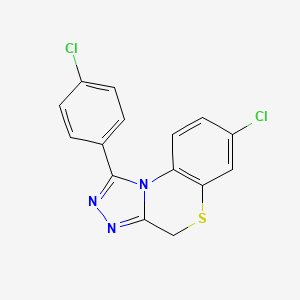
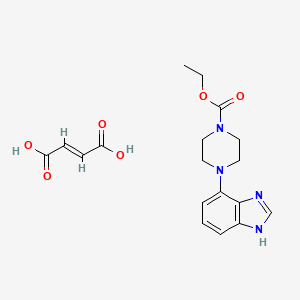
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
